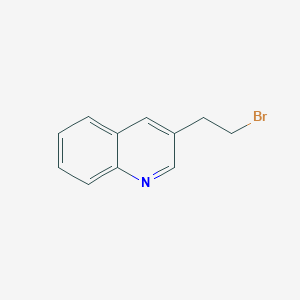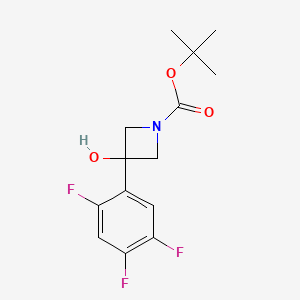
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a tert-butyl group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring, making it an interesting subject for chemical studies.
Métodos De Preparación
The synthesis of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to convert the trifluorophenyl group to a less oxidized state using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target molecule.
Comparación Con Compuestos Similares
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-hydroxy-3-(2,4-difluorophenyl)azetidine-1-carboxylate: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding properties.
tert-Butyl 3-hydroxy-3-(2,5-difluorophenyl)azetidine-1-carboxylate: The position of the fluorine atoms differs, potentially leading to different chemical and biological properties.
tert-Butyl 3-hydroxy-3-(2,4,5-trichlorophenyl)azetidine-1-carboxylate: The substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H16F3NO3 |
|---|---|
Peso molecular |
303.28 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-10(16)11(17)5-9(8)15/h4-5,20H,6-7H2,1-3H3 |
Clave InChI |
FOFYNGWQWHZCDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



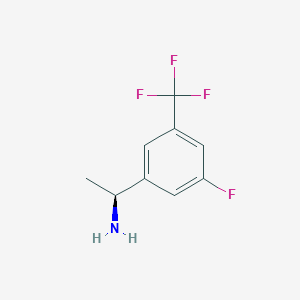
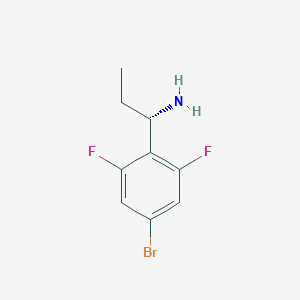

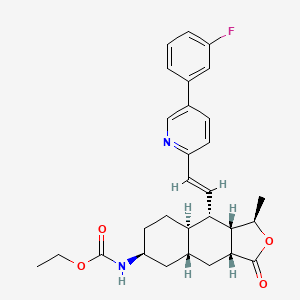
![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
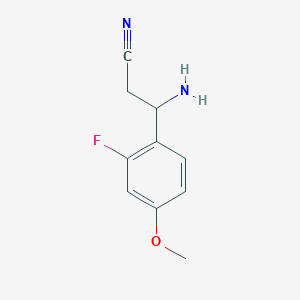
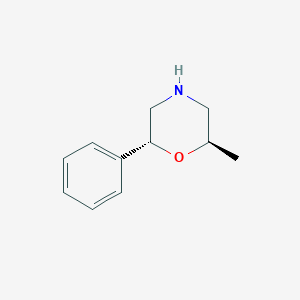
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
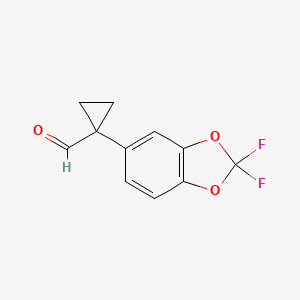
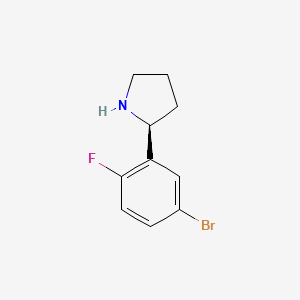
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)
